molecular formula C13H14N2O3 B5127017 N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5127017
M. Wt: 246.26 g/mol
InChI Key: ZDUWEURHJVXVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is an organic compound with a complex structure that includes an oxazole ring, an ethoxyphenyl group, and a carboxamide group

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound exerts its effect at the molecular level .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2-ethoxyaniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of an oxazole ring and a carboxamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-12-7-5-4-6-10(12)14-13(16)11-8-9(2)18-15-11/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUWEURHJVXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.